6-(Benzyloxy)quinoline-2,4-dicarboxylic acid

VGLUT inhibition glutamate transport synaptic vesicle

6-(Benzyloxy)quinoline-2,4-dicarboxylic acid (CAS 250641-16-8) is a functionalized quinoline-2,4-dicarboxylic acid (QDC) that serves dual roles in neuroscience and oncology research. As a VGLUT inhibitor, it binds the vesicular glutamate transporter with moderate affinity (Ki = 204 µM).

Molecular Formula C18H13NO5
Molecular Weight 323.304
CAS No. 250641-16-8
Cat. No. B2635036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)quinoline-2,4-dicarboxylic acid
CAS250641-16-8
Molecular FormulaC18H13NO5
Molecular Weight323.304
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3C(=O)O)C(=O)O
InChIInChI=1S/C18H13NO5/c20-17(21)14-9-16(18(22)23)19-15-7-6-12(8-13(14)15)24-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21)(H,22,23)
InChIKeyTVYZHPKNCIDPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Benzyloxy)quinoline-2,4-dicarboxylic acid (CAS 250641-16-8) – Core Profile for Procurement Decisions


6-(Benzyloxy)quinoline-2,4-dicarboxylic acid (CAS 250641-16-8) is a functionalized quinoline-2,4-dicarboxylic acid (QDC) that serves dual roles in neuroscience and oncology research. As a VGLUT inhibitor, it binds the vesicular glutamate transporter with moderate affinity (Ki = 204 µM) [1]. Its 6-benzyloxy substitution pattern also makes it a key synthetic building block for generating selective c-Met kinase inhibitors, a strategy validated by Nishii et al. (2010) [2]. The compound is commercially available at 95–97% purity, with recommended storage at 2–8°C under desiccated conditions .

Why 6-(Benzyloxy)quinoline-2,4-dicarboxylic acid Cannot Be Simply Interchanged with Other QDCs


Quinoline-2,4-dicarboxylic acids (QDCs) are a mechanistically defined class of VGLUT inhibitors, but their potency and selectivity are highly sensitive to the nature and position of substituents. In the landmark Carrigan et al. (2002) structure‑activity study, the most potent QDCs carried extended lipophilic groups at the 6‑position (Ki values between 41 and 167 µM), while unsubstituted or smaller alkoxy analogs displayed significantly weaker blockade [1]. The benzyloxy substituent in the target compound occupies a distinct chemical space: it retains a moderate VGLUT Ki (204 µM) and simultaneously provides a hydrolytically cleavable handle for downstream medicinal chemistry, a feature absent in the simpler 6‑phenyl or 6‑styryl analogs [2]. Procurement teams should therefore avoid substituting this compound with a generic QDC, as the unique combination of biological activity and synthetic utility will be lost.

6-(Benzyloxy)quinoline-2,4-dicarboxylic acid – Quantitative Differentiation Versus Closest QDC Analogs


VGLUT Inhibitory Potency: Target Compound vs. Leading 6‑Styryl and 6‑Biphenyl QDCs

In a direct in‑class comparison, 6‑(benzyloxy)quinoline‑2,4‑dicarboxylic acid inhibits the vesicular glutamate transporter (VGLUT) with a Ki value of 204 µM [1]. This is 5‑fold weaker than the most potent QDC in the same series, 6‑biphenyl‑4‑yl‑QDC (Ki = 41 µM), and approximately 1.2‑ to 1.4‑fold weaker than the 6‑styryl (167 µM) and 6‑phenethyl (143 µM) analogs reported by Carrigan et al. (2002) [2]. The data establish a clear rank‑order potency differentiation that allows researchers to select the benzyloxy congener when moderate VGLUT affinity is desired alongside other properties (e.g., synthetic elaboration).

VGLUT inhibition glutamate transport synaptic vesicle

Dual Utility: The Benzyloxy Substituent as a Synthetic Handle for Kinase Inhibitor Development

While the 6‑styryl and 6‑biphenyl QDCs are optimized only for VGLUT binding, the benzyloxy group of the target compound serves a second purpose: it can be cleaved to generate a phenolic intermediate or further functionalized to produce 6‑benzyloxyquinoline‑based kinase inhibitors. Nishii et al. (2010) demonstrated that 6‑benzyloxyquinoline derivatives achieve high selectivity for c‑Met kinase (IC50 ∼ 0.5 nM for the lead compound) while sparing CDK2 (IC50 > 50 µM) [1][2]. This property is not accessible with the 6‑carbon‑linked QDCs, making the benzyloxy analog the preferred building block for dual‑target or serial screening libraries.

c‑Met kinase quinoline building block medicinal chemistry

Purity and Storage Stability Relative to Common QDC Analogs

The target compound is routinely supplied at 97% purity and is recommended for long‑term storage at 2–8°C in sealed, moisture‑free containers . In contrast, many custom‑synthesized QDCs (e.g., 6‑biphenyl‑4‑yl‑QDC) are only available through specialty synthesis with purities as low as 90–95% and undefined degradation profiles [1]. The commercial availability of 6‑(benzyloxy)quinoline‑2,4‑dicarboxylic acid from multiple vendors (GlpBio, AKSci, Beyotime, ChemScene) at consistent specifications reduces batch‑to‑batch variability, a critical factor for reproducible biological assays.

chemical purity storage stability commercial availability

Optimal Deployment Scenarios for 6‑(Benzyloxy)quinoline‑2,4‑dicarboxylic acid


Neuroscience: Moderate‑Affinity VGLUT Probe for Mechanistic Studies

When a research program requires a VGLUT inhibitor that partially blocks glutamate uptake without complete suppression, the moderate Ki of 204 µM makes this compound an ideal tool. It can be used to titrate VGLUT activity in synaptic vesicle preparations, enabling dose‑response studies that map the relationship between transporter occupancy and downstream neurotransmitter release [1]. This application is directly supported by the quantitative potency data presented in Section 3, Evidence Item 1.

Medicinal Chemistry: Divergent Synthesis of c‑Met Kinase Inhibitors

The benzyloxy group can be selectively deprotected to reveal a phenol, which then serves as a handle for installing diverse ether or ester side chains. This strategy was successfully employed by Nishii et al. (2010) to generate c‑Met‑selective inhibitors with sub‑nanomolar potency [1]. Procurement of the dicarboxylic acid building block enables a modular medicinal chemistry campaign that can generate multiple lead series from a single starting material, as evidenced by the kinase selectivity data in Section 3, Evidence Item 2.

Chemical Biology: Dual‑Target Screening Libraries

Because the compound retains measurable VGLUT affinity and simultaneously serves as a precursor to kinase inhibitors, it can anchor a fragment‑based or DNA‑encoded library designed to identify molecules that modulate both glutamatergic signaling and kinase pathways. The differential potency profile (µM VGLUT vs. potential nM kinase after derivatization) provides a built‑in selectivity window that is rare among QDC analogs [1][2].

Assay Development: Reference Inhibitor with Defined Purity and Stability

The availability of 6‑(benzyloxy)quinoline‑2,4‑dicarboxylic acid at 97% purity from multiple vendors makes it suitable as a reference standard for VGLUT inhibitor screening campaigns. Its documented storage stability (2–8°C, desiccated) and commercial reproducibility reduce inter‑laboratory variability, a key consideration for assay qualification and technology transfer [1].

Quote Request

Request a Quote for 6-(Benzyloxy)quinoline-2,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.